1-Nitrosopyrrolidine
Overview
Description
N-Nitrosopyrrolidine is a nitrosamine compound with the molecular formula C₄H₈N₂O. It is a cyclic secondary amine that has been identified as a potential carcinogen. This compound is of significant interest due to its presence in various environmental and industrial contexts, as well as its implications for human health .
Mechanism of Action
Target of Action
N-Nitrosopyrrolidine (NPYR) is a potent carcinogen that primarily targets the liver . It is structurally similar to N-nitrosopiperidine (NPIP), which is a potent esophageal carcinogen . The primary targets of NPYR are therefore the liver cells, where it induces carcinogenic changes .
Mode of Action
The mode of action of NPYR involves metabolic activation by cytochrome P450-catalyzed alpha-hydroxylation . This is a key metabolic activation pathway leading to nitrosamine-induced carcinogenesis . The major alpha-hydroxylation products of NPYR are 2-hydroxytetrahydrofuran (2-OH-THF) .
Biochemical Pathways
The biochemical pathways affected by NPYR involve the transformation of the compound into various intermediates. The action breaks the N–N bond of hydroxyl radicals to produce NO−, which is further oxidized to produce NO2− or NO3− . The 1-pyrroline is a kind of intermediate containing an imine group which could be formed by carbon-centered radical .
Pharmacokinetics
The pharmacokinetics of NPYR involves its metabolism by rat liver and esophageal microsomes and cytochrome P450 2A3 . Rat liver microsomes activate NPYR as efficiently as NPIP . The metabolism of NPYR to 4-hydroxybutanal (4-HB), the first stable product of the putative α-hydroxylation pathway, has been tested in rats .
Result of Action
The result of NPYR’s action is the induction of carcinogenic changes in the liver . It forms DNA adducts that primarily result in A:T to G:C mutations . The degradation of NPYR exceeded 58.84% under optimal conditions .
Action Environment
The action of NPYR is influenced by environmental factors such as the presence of water and the application of an electrocatalytic process . In one study, NPYR in water was electrocatalytically degraded by a three-dimensional electrode reactor . The system applied graphite plates as anode and cathode, and the granular activated carbon (GAC) was used as a third electrode . The degradation of NPYR was investigated by examining the effects of flow rate, current density, electrolyte concentration, and pollutant concentration on the degradation efficiency, energy consumption, and reaction kinetics of GAC particle electrodes .
Biochemical Analysis
Biochemical Properties
N-Nitrosopyrrolidine interacts with various enzymes and proteins in biochemical reactions .
Cellular Effects
N-Nitrosopyrrolidine can have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-Nitrosopyrrolidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism is complex and is still being investigated .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Nitrosopyrrolidine can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Nitrosopyrrolidine can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-Nitrosopyrrolidine is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
N-Nitrosopyrrolidine is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitrosopyrrolidine can be synthesized through the nitrosation of pyrrolidine. This process typically involves the reaction of pyrrolidine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitrosamine .
Industrial Production Methods
In industrial settings, the production of N-Nitrosopyrrolidine may involve more sophisticated methods to ensure purity and yield. These methods often include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N-Nitrosopyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-nitroso compounds with different oxidation states.
Reduction: Reduction reactions can break the N-NO bond, leading to the formation of pyrrolidine and other by-products.
Substitution: N-Nitrosopyrrolidine can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include pyrrolidine, various nitroso derivatives, and other substituted pyrrolidines .
Scientific Research Applications
N-Nitrosopyrrolidine has several applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of nitrosamine formation and degradation.
Biology: Research on N-Nitrosopyrrolidine helps in understanding its metabolic pathways and its role as a carcinogen.
Medicine: Studies focus on its effects on DNA and its potential role in cancer development.
Industry: It is used in the study of disinfection by-products in water treatment and the development of methods to remove such contaminants
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosomethylethylamine (NMEA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosopiperidine (NPIP)
- N-Nitrosomorpholine (NMOR)
Uniqueness
N-Nitrosopyrrolidine is unique in its specific metabolic pathways and the types of tumors it induces. While compounds like N-Nitrosopiperidine are potent esophageal carcinogens, N-Nitrosopyrrolidine primarily induces liver tumors. This difference is attributed to the distinct metabolic activation pathways and the tissue-specific activation of these nitrosamines .
Properties
IUPAC Name |
1-nitrosopyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYADZVDBIBLJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Record name | N-NITROSOPYRROLIDINE | |
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DSSTOX Substance ID |
DTXSID8021062 | |
Record name | N-Nitrosopyrrolidine | |
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Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-nitrosopyrrolidine is a yellow liquid found in certain food products and tobacco smoke. Probably a carcinogen., Yellow liquid; [Merck Index] Deep yellow-green clear liquid; [MSDSonline], Yellow liquid. | |
Record name | N-NITROSOPYRROLIDINE | |
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Boiling Point |
417 °F at 760 mmHg (NTP, 1992), 214 °C, BP: 104-106 °C at 20 mm Hg, 417 °F | |
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Flash Point |
181 °F (NTP, 1992), 181 °F | |
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Solubility |
Miscible with water, Soluble in org solvents and lipids, 1.00E+06 mg/L @ 24C (exp) | |
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Record name | N-Nitroso-pyrrolidine | |
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Density |
1.085 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.085 g/cu cm at 25 °C, 1.085 | |
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Vapor Pressure |
0.06 [mmHg], Vapor pressure determined by gas phase analysis: 0.013, 0.025, 0.13, & 0.29 mm Hg at 0, 10, 30, & 40 °C, respectively, 0.06 mm Hg at 20 °C | |
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Color/Form |
Yellow liquid | |
CAS No. |
930-55-2, 35884-45-8, 57371-40-1 | |
Record name | N-NITROSOPYRROLIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-nitrosopyrrolidine exert its carcinogenic effects?
A1: N-nitrosopyrrolidine itself is not directly carcinogenic. It requires metabolic activation, primarily via alpha-hydroxylation by cytochrome P450 enzymes, mainly in the liver [, , , ]. This process generates reactive intermediates, including 4-oxobutanediazohydroxide and crotonaldehyde (2-butenal), which can directly interact with DNA, forming various adducts [, , , , , , ]. These adducts can disrupt DNA replication and repair mechanisms, ultimately leading to mutations and potentially cancer [, ].
Q2: What is the significance of alpha-hydroxylation in N-nitrosopyrrolidine metabolism?
A2: Alpha-hydroxylation is the critical first step in N-nitrosopyrrolidine's metabolic activation. This enzymatic reaction, primarily carried out by cytochrome P450 enzymes, converts the relatively stable N-nitrosopyrrolidine into highly reactive species like 4-oxobutanediazohydroxide [, , , ]. These intermediates readily form covalent bonds with DNA bases, leading to adduct formation, a key event in N-nitrosopyrrolidine's carcinogenic potential.
Q3: Does the route of administration influence the carcinogenicity of N-nitrosopyrrolidine?
A3: While specific studies on the influence of different administration routes are limited in the provided data, research suggests that oral administration of N-nitrosopyrrolidine leads to adduct formation in various organs, including the liver, kidney, and lung []. The extent of adduct formation and subsequent carcinogenicity likely depends on the dose and duration of exposure, along with species-specific differences in metabolism and target organ susceptibility [, ].
Q4: What is the molecular formula and weight of N-nitrosopyrrolidine?
A4: The molecular formula of N-nitrosopyrrolidine is C4H8N2O, and its molecular weight is 100.12 g/mol.
Q5: What are the spectroscopic characteristics of N-nitrosopyrrolidine?
A5: While specific spectroscopic data is not extensively detailed in the provided research, N-nitrosopyrrolidine and its metabolites can be identified and quantified using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) [, , , , , ]. These methods rely on separation based on physicochemical properties followed by detection through mass-to-charge ratios or characteristic UV absorbance.
Q6: What are the key DNA adducts formed by N-nitrosopyrrolidine and its metabolites?
A6: N-nitrosopyrrolidine metabolism generates several reactive species that form adducts with DNA bases. Key adducts include:
- 7,8-guanine adducts, such as 2-amino-6,7,8,9-tetrahydro-9-hydroxypyrido[2,1-f]purine-4(3H)-one, formed by the reaction of 4-oxobutyl diazohydroxide with guanine [].
- Exocyclic 1,N2-propanodeoxyguanosine adducts, resulting from the Michael addition of crotonaldehyde to guanine [].
- N2-(tetrahydrofuran-2-yl)deoxyguanosine (THF-dG) and N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) formed by cyclic oxonium ions [].
Q7: What strategies can be employed to reduce N-nitrosopyrrolidine formation in food?
A7: Several approaches can mitigate N-nitrosopyrrolidine formation in food:
- Reducing nitrite levels: Lowering nitrite concentrations in cured meat products directly limits the precursor pool available for N-nitrosopyrrolidine formation [, ].
- Adding antioxidants: Antioxidants like alpha-tocopherol (vitamin E) can inhibit the nitrosation reaction, thereby reducing N-nitrosopyrrolidine levels [, ].
- Modifying cooking methods: Employing cooking methods that generate lower temperatures, such as boiling or microwaving, can minimize N-nitrosopyrrolidine formation compared to frying [, ].
Q8: What analytical techniques are used to detect and quantify N-nitrosopyrrolidine?
A8: Various methods are employed for N-nitrosopyrrolidine analysis:
- Gas chromatography-thermal energy analyzer (GC-TEA): This technique offers high sensitivity and selectivity for N-nitrosamines, including N-nitrosopyrrolidine. It involves separating the analyte by GC followed by detection using a TEA, which specifically detects nitrosyl radicals [].
- Gas chromatography-mass spectrometry (GC-MS): This versatile technique combines the separation power of GC with the structural information provided by MS, enabling the identification and quantification of N-nitrosopyrrolidine and its metabolites [, , ].
- High-performance liquid chromatography (HPLC): HPLC methods, often coupled with UV or mass spectrometric detection, offer sensitive and specific quantification of N-nitrosopyrrolidine and its adducts in various matrices [, , , , ].
Q9: What are the known toxicological effects of N-nitrosopyrrolidine?
A9: N-nitrosopyrrolidine is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) [not mentioned directly in the provided text but is widely accepted scientific knowledge]. This classification is based on sufficient evidence from animal studies demonstrating that N-nitrosopyrrolidine induces tumors in multiple organs, particularly the liver [, , , , ].
Q10: Are there species-specific differences in the carcinogenicity of N-nitrosopyrrolidine?
A10: Yes, research indicates that there are species-specific differences in N-nitrosopyrrolidine carcinogenicity. For instance, while N-nitrosopyrrolidine primarily induces liver cancer in rats, it shows a higher propensity for causing lung cancer in hamsters [, , , ]. These differences likely stem from variations in N-nitrosopyrrolidine metabolism, DNA adduct formation, and target organ susceptibility among species.
Q11: Does chronic, low-dose exposure to N-nitrosopyrrolidine pose a significant health risk?
A11: While high-dose exposure to N-nitrosopyrrolidine has clear carcinogenic effects in animal models, the risks associated with chronic, low-dose exposure, particularly in humans, are more complex to assess []. The provided research hints at the possibility of lower doses posing a reduced risk, but it also highlights the challenges of extrapolating animal data to human health outcomes []. Further research is necessary to comprehensively evaluate the risks associated with low-level, long-term exposure to N-nitrosopyrrolidine in humans.
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